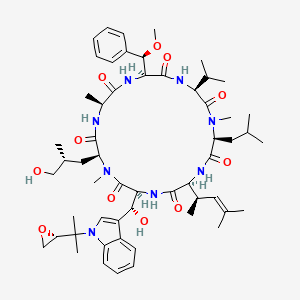

Cyclomarin A

Description

Properties

CAS No. |

169062-92-4 |

|---|---|

Molecular Formula |

C56H82N8O11 |

Molecular Weight |

1043.3 g/mol |

IUPAC Name |

(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1 |

InChI Key |

WCNJVJCYRBJSLC-BCJYPDSRSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyclomarin A |

Origin of Product |

United States |

Foundational & Exploratory

Cyclomarin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomarin A is a potent cyclic heptapeptide natural product first isolated from a marine-derived actinomycete, Streptomyces sp..[1][2] Initially identified for its significant anti-inflammatory properties, it has since emerged as a compelling lead compound due to its dual-action antimicrobial activity, demonstrating potent efficacy against both Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[3][4] Notably, it achieves this through distinct and specific mechanisms of action, targeting the ClpC1 subunit of the caseinolytic protease in mycobacteria and the PfAp3Aase enzyme in P. falciparum.[4][5] This guide provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its molecular pathways.

Discovery and Source

In 1999, researchers from the Fenical and Clardy groups reported the discovery of a new family of anti-inflammatory cyclic peptides, named cyclomarins A, B, and C.[3][4] These metabolites were isolated from the culture broth of a marine bacterium, Streptomyces sp. strain CNB-982, which was collected from sediment in Mission Bay, California.[3] this compound was identified as the major metabolite of this family.[1][4] The producing organism is a facultative marine bacterium, capable of growing in media prepared with either distilled water or saltwater, but notably, production of the cyclomarins occurs only when salt is present in the culture medium.[1]

Isolation and Purification

The isolation of this compound from the fermentation broth of Streptomyces sp. CNB-982 involves a multi-step process combining solvent extraction and chromatography.

Experimental Protocol: Isolation

The following protocol is based on the original methodology described in the discovery of this compound.[1]

-

Fermentation and Extraction : The Streptomyces sp. CNB-982 is cultured in a suitable saltwater-based medium. After an appropriate incubation period, the entire culture broth is harvested and extracted exhaustively with an organic solvent, typically ethyl acetate. The organic solvent is then removed under reduced pressure to yield a crude extract.[1]

-

Initial Fractionation : The crude extract is subjected to size-exclusion chromatography to perform an initial separation of the components. The original report specifies the use of a Sephadex LH-20 column with a hexane/toluene/methanol (3:1:1) solvent system for fractionation.[1]

-

High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing the cyclomarins are pooled and further purified using reversed-phase HPLC. A C18 column is typically used with an isocratic mobile phase, such as 70:30 methanol/water, to yield pure this compound as fine white crystals.[1]

Visualization: Isolation Workflow

The general workflow for the isolation and purification of this compound is depicted below.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques and X-ray crystallography. It is a cyclic heptapeptide containing several unusual amino acid residues.[1]

-

Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the molecular formula of this compound as C₅₆H₈₀N₈O₁₁.[1]

-

Nuclear Magnetic Resonance (NMR) : Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, TOCSY) experiments were conducted to elucidate the planar structure and amino acid sequence of the peptide.[1]

-

X-ray Crystallography : The absolute stereochemistry of the molecule could not be determined by NMR alone. Therefore, a single-crystal X-ray diffraction study was performed on a diacetate derivative of this compound, which definitively established the configurations of all stereocenters.[1]

Spectroscopic Data

The following table summarizes the key mass spectrometry data for this compound. Detailed ¹H and ¹³C NMR chemical shift assignments can be found in the primary literature (Renner, M. K. et al., J. Am. Chem. Soc. 1999, 121, 11273–11276).

| Data Type | Method | Result | Reference |

| Molecular Formula | HR-FABMS | C₅₆H₈₀N₈O₁₁ | [1] |

| Exact Mass | HR-FABMS | m/z 1025.6062 [M - H₂O + H]⁺ | [1] |

Biological Activity

This compound exhibits a remarkable range of biological activities, most notably its potent anti-inflammatory, anti-mycobacterial, and anti-malarial properties.[1][3][6]

Quantitative Bioactivity Data

| Activity Type | Target | Assay | Value | Reference |

| Anti-inflammatory | - | Topical (in vivo) & in vitro | Significant Activity | [1][3] |

| Anti-mycobacterial | M. tuberculosis | MIC₅₀ | 0.1 µM | [7] |

| Anti-malarial | P. falciparum (multidrug-resistant) | IC₅₀ | 0.25 µM (for CymC) | [3] |

| Enzyme Inhibition | P. falciparum PfAp3Aase | IC₅₀ | 0.004 µM | [3] |

| Enzyme Inhibition | Human hFHIT | IC₅₀ | > 10 µM | [3] |

| Cytotoxicity | Human Colon Carcinoma (HCT-116) | IC₅₀ | 2.6 µM | [7] |

Mechanism of Action

A unique feature of this compound is its ability to kill M. tuberculosis and P. falciparum through two distinct molecular mechanisms.[5][8]

Anti-tuberculosis Action: Targeting ClpC1

In Mycobacterium tuberculosis, this compound targets ClpC1, an essential AAA+ (ATPases Associated with diverse cellular Activities) protein that functions as the regulatory subunit of the ClpP1P2 caseinolytic protease.[4][9]

The binding of this compound to the N-terminal domain of ClpC1 induces a conformational change that overrides its normal regulation.[9][10][11] This forces the normally inactive ClpC1 to form hyperactive, proteolytically potent complexes.[10] The result is a toxic, uncontrolled degradation of a wide range of cellular proteins by the ClpC1/ClpP1P2 machinery, ultimately leading to bacterial cell death.[12]

Anti-malarial Action: Targeting PfAp3Aase

In Plasmodium falciparum, this compound acts on a completely different target: the diadenosine triphosphate hydrolase, PfAp3Aase.[5][8] This enzyme is crucial for the parasite but has low homology to its human counterpart, making it an attractive drug target.[3]

Chemical proteomics and co-crystallization experiments have shown that one molecule of this compound binds to the dimeric form of PfAp3Aase.[5][8][13] This binding event physically obstructs the active site, preventing the formation of the enzyme-substrate complex and thereby inhibiting its hydrolase activity, which is fatal to the parasite.[5][8]

Conclusion

This compound stands out as a highly significant natural product, not only for its potent biological activities but for its unprecedented dual mechanism of action against two of the world's most challenging pathogens.[5] The detailed understanding of its isolation from Streptomyces sp. and its distinct interactions with the ClpC1 and PfAp3Aase pathways provides a robust foundation for future research. For drug development professionals, this compound serves as a validated lead structure and a powerful chemical probe for developing novel therapeutics against tuberculosis and malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity | MDPI [mdpi.com]

- 4. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 5. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gift from Nature: this compound Kills Mycobacteria and Malaria Parasites using Distinct Modes of Action - OAK Open Access Archive [oak.novartis.com]

- 9. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxic Activation of an AAA+ Protease by the Antibacterial Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gift from Nature: Cyclomarin A Kills Mycobacteria and Malaria Parasites by Distinct Modes of Action | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Cyclomarin A Producing Marine Actinobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomarin A, a cyclic heptapeptide produced by marine actinobacteria, has garnered significant attention in the scientific community for its potent anti-inflammatory, anti-mycobacterial, and anti-malarial properties. This technical guide provides a comprehensive overview of this compound, from the producing microorganisms to its mechanism of action and potential for drug development. Detailed methodologies for the isolation, cultivation, extraction, and purification of this compound are presented, alongside protocols for assessing its biological activities. Quantitative data on production yields and bioactivity are summarized for comparative analysis. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this promising natural product.

Introduction

This compound is a fascinating and complex natural product isolated from marine actinobacteria, notably Streptomyces sp. CNB-982 and Salinispora arenicola CNS-205.[1][2][3] It is a cyclic heptapeptide with a unique structure that contributes to its diverse and potent biological activities.[1] The molecule has shown significant promise as a lead compound for the development of new therapeutics, particularly in the areas of infectious diseases and inflammatory disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound and its producing microorganisms.

The Producing Microorganisms: Marine Actinobacteria

The primary producers of this compound are marine actinobacteria, a group of Gram-positive bacteria known for their prolific production of secondary metabolites with diverse biological activities.

Producing Strains

-

Streptomyces sp. CNB-982 : This was the first reported producer of this compound, isolated from marine sediments.[1]

-

Salinispora arenicola CNS-205 : This marine actinomycete is another known producer of this compound.[2][3]

Isolation and Cultivation

Experimental Protocol: Isolation of Marine Actinobacteria

-

Sample Collection : Collect marine sediment samples from diverse locations.

-

Pre-treatment : Air-dry the sediment samples at room temperature for 7-10 days to reduce the number of fast-growing bacteria and fungi.

-

Serial Dilution : Suspend 1 g of dried sediment in 10 mL of sterile seawater and perform serial dilutions (10⁻¹ to 10⁻⁶).

-

Plating : Plate 100 µL of each dilution onto various selective agar media, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.

-

Incubation : Incubate the plates at 28-30°C for 2-4 weeks.

-

Isolation and Purification : Observe the plates for colonies with characteristic actinomycete morphology (dry, chalky, branched filaments). Isolate and purify individual colonies by repeated streaking on fresh agar plates.

Experimental Protocol: Cultivation and Fermentation for this compound Production

-

Seed Culture : Inoculate a single colony of the producer strain into a 50 mL flask containing a suitable seed medium (e.g., Marine Broth 2216). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days.

-

Production Culture : Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing a production medium. A variety of media have been used, and optimization is often required. A common base medium consists of soluble starch, yeast extract, peptone, and seawater.

-

Fermentation Parameters : Maintain the fermentation at 28-30°C with vigorous aeration and agitation for 7-14 days. Monitor pH and adjust as necessary to maintain it within the optimal range for growth and production.

-

Harvesting : After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster, designated as cym, has been identified and characterized.[1][4]

The cym Gene Cluster

The cym gene cluster contains the genes encoding the enzymes responsible for the synthesis of the unusual amino acid precursors and their assembly into the final cyclic peptide. The core of the cluster is the large NRPS gene, cymA.[1][4]

The NRPS Machinery

The CymA protein is a large, multi-domain enzyme that functions as an assembly line for the synthesis of this compound. It is composed of modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain. Each module contains several domains, including:

-

Adenylation (A) domain : Selects and activates the specific amino acid.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP) : Covalently binds the activated amino acid.

-

Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

Key Biosynthetic Steps

The biosynthesis of this compound involves a series of enzymatic reactions, including:

-

Precursor Synthesis : The unusual amino acids found in this compound are synthesized by dedicated enzymes encoded within the cym cluster.

-

Chain Assembly : The amino acid building blocks are sequentially added to the growing peptide chain on the CymA NRPS.

-

Modification : Tailoring enzymes, such as methyltransferases and oxidases, modify the peptide backbone.

-

Cyclization and Release : A terminal thioesterase (TE) domain catalyzes the cyclization and release of the final heptapeptide from the NRPS enzyme.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Extraction and Purification

The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol: Extraction and Purification of this compound

-

Extraction :

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate or butanol.

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Preliminary Purification :

-

Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and pool the fractions containing this compound.

-

-

Final Purification :

-

Purify the enriched fractions by preparative reverse-phase HPLC (RP-HPLC).

-

Column : C18 column (e.g., 10 µm, 250 x 20 mm).

-

Mobile Phase : A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient : A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

-

Detection : Monitor the elution at 210 nm and 280 nm.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

-

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-mycobacterial properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory activity in both in vitro and in vivo models.

Experimental Protocol: Phorbol Ester-Induced Mouse Ear Edema Assay (in vivo)

-

Animals : Use male Swiss mice (20-25 g).

-

Induction of Edema : Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.

-

Treatment : Apply a solution of this compound in a suitable vehicle to the right ear 30 minutes before or after TPA application. A positive control group should be treated with a known anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Edema : After a set period (e.g., 4-6 hours), sacrifice the mice and take a plug from each ear using a cork borer. Weigh the ear plugs to determine the extent of edema (the difference in weight between the right and left ear plugs).

-

Data Analysis : Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Anti-mycobacterial Activity

This compound is a potent inhibitor of Mycobacterium tuberculosis, including multi-drug resistant strains.

Mechanism of Action : this compound targets the ClpC1 ATPase, a component of the caseinolytic protease complex in M. tuberculosis.[5][6][7] Binding of this compound to the N-terminal domain of ClpC1 leads to dysregulation of the protease, resulting in uncontrolled protein degradation and ultimately bacterial cell death.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

-

Culture Medium : Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Inoculum Preparation : Prepare a suspension of M. tuberculosis H37Rv (or other strains) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions : Prepare a series of two-fold dilutions of this compound in the culture medium in a 96-well microtiter plate.

-

Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (no drug) and a negative control (no bacteria).

-

Incubation : Incubate the plates at 37°C in a humidified incubator for 7-14 days.

-

MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Diagram: Mechanism of Action of this compound

Caption: Mechanism of action of this compound in M. tuberculosis.

Data Presentation

Table 1: Bioactivity of this compound

| Activity Type | Assay | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference |

| Anti-mycobacterial | MIC Assay | Mycobacterium tuberculosis | 0.1 µM | [5] |

| Anti-malarial | Growth Inhibition | Plasmodium falciparum | 0.25 µM | [5] |

| Anti-inflammatory | Phorbol Ester-Induced Mouse Ear Edema | Mouse | Significant inhibition | [8] |

| Cytotoxicity | HCT-116 Cell Viability | Human Colon Cancer Cells | Modest activity | [8] |

Note: Specific quantitative data for anti-inflammatory activity and production yields are not consistently reported in the public domain and require further investigation of primary literature for specific experimental values.

Drug Development and Future Perspectives

The unique structure and potent biological activities of this compound make it an attractive scaffold for the development of new drugs. Its novel mechanism of action against M. tuberculosis is particularly significant in the face of rising antibiotic resistance.

Areas for Future Research:

-

Structure-Activity Relationship (SAR) Studies : To identify the key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.

-

Medicinal Chemistry Efforts : To optimize the pharmacokinetic and pharmacodynamic properties of this compound to improve its drug-like characteristics.

-

Biosynthetic Engineering : To manipulate the cym gene cluster to produce novel derivatives of this compound with improved properties.

-

Optimization of Fermentation : To increase the production yield of this compound to make it more accessible for further research and development.

Conclusion

This compound is a remarkable marine natural product with significant therapeutic potential. The producing actinobacteria, Streptomyces sp. CNB-982 and Salinispora arenicola CNS-205, represent a valuable resource for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with a focus on providing practical information for researchers in the field. Further investigation into this fascinating molecule and its derivatives is warranted to fully exploit its potential for the development of new medicines.

Diagram: Experimental Workflow for this compound Research

Caption: General experimental workflow for this compound research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Marine Actinomycete Genus Salinispora: A Model Organism for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-Specific Secondary Metabolite Production in Marine Actinomycetes of the Genus Salinispora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and structures of cyclomarins and cyclomarazines, prenylated cyclic peptides of marine actinobacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural basis of mycobacterial inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 8. researchgate.net [researchgate.net]

Unraveling the Atypical Architecture: An In-depth Technical Guide to the Amino Acid Composition of Cyclomarin A

For Researchers, Scientists, and Drug Development Professionals

Cyclomarin A, a cyclic heptapeptide of marine origin, has garnered significant attention within the scientific community for its potent anti-inflammatory, anti-malarial, and anti-tubercular activities. Its unique biological functions are intrinsically linked to its unconventional molecular structure, which deviates substantially from standard peptide composition. This technical guide provides a comprehensive analysis of the unusual amino acid makeup of this compound, details the experimental methodologies used for its characterization, and illustrates its known mechanisms of action.

Core Composition: A Blend of the Common and the Extraordinary

This compound is a 21-membered cyclic peptide comprised of seven amino acid residues. Its structure is a fascinating mosaic of two proteinogenic amino acids, (S)-Alanine and (S)-Valine, and five non-proteinogenic or modified residues.[1][2] This unusual composition is a hallmark of non-ribosomal peptide synthesis, a biosynthetic pathway common for many microbial secondary metabolites.[1][3] The structure of this compound, elucidated through NMR spectroscopy and X-ray crystallography, reveals a 1:1 molar ratio of its constituent amino acids.[4]

Quantitative Amino Acid Composition of this compound

The table below summarizes the amino acid components of this compound. The molar ratio is inferred from the known cyclic heptapeptide structure of the pure compound.

| Amino Acid Residue | Abbreviation | Type | Molar Ratio (inferred) |

| (S)-Alanine | Ala | Proteinogenic | 1 |

| (S)-Valine | Val | Proteinogenic | 1 |

| N-methyl-(S)-Leucine | N-Me-Leu | Modified | 1 |

| (2S,3R)-β-methoxyphenylalanine | β-MeO-Phe | Non-proteinogenic | 1 |

| (2S,4R)-δ-hydroxyleucine | δ-OH-Leu | Non-proteinogenic | 1 |

| 2-amino-3,5-dimethylhex-4-enoic acid | ADH | Non-proteinogenic | 1 |

| N-(1,1-dimethyl-2,3-epoxypropyl)-β-hydroxytryptophan | DEHT | Non-proteinogenic | 1 |

Elucidating the Structure: Experimental Protocols

The characterization of the unique amino acid composition of this compound necessitates a combination of sophisticated analytical techniques. While specific, detailed protocols for this compound itself are often proprietary or embedded within broader structural elucidation studies, a representative workflow can be constructed based on established methodologies for non-ribosomal peptides.

Isolation and Purification of this compound

-

Fermentation: The producing organism, a marine bacterium of the genus Streptomyces or Salinispora, is cultured in a suitable broth medium.[4]

-

Extraction: The whole broth is typically extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This often includes:

-

Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a methanol/water or acetonitrile/water gradient to yield pure this compound.[4]

-

Amino Acid Analysis: A Representative Protocol

Objective: To hydrolyze the cyclic peptide and subsequently identify and quantify its constituent amino acids.

a) Acid Hydrolysis:

Due to the cyclic nature and the presence of modified residues, a carefully optimized hydrolysis procedure is critical to cleave the peptide bonds without degrading the unusual amino acids.

-

Sample Preparation: A precisely weighed amount of pure this compound (e.g., 100 µg) is placed in a hydrolysis tube.

-

Hydrolysis Conditions: The sample is hydrolyzed with 6 M HCl in the vapor phase at 110°C for 24 hours under vacuum. Vapor-phase hydrolysis minimizes contamination.

-

Note: For sensitive residues like the modified tryptophan, alternative methods such as hydrolysis with methanesulfonic acid or enzymatic digestion might be explored to prevent degradation.

-

-

Neutralization: After hydrolysis, the acid is removed by evaporation under a stream of nitrogen, and the residue is reconstituted in a suitable buffer.

b) Derivatization:

To enable chromatographic separation and sensitive detection, the amino acid hydrolysate is derivatized.

-

Reagent: A common derivatizing agent is phenylisothiocyanate (PITC), which reacts with the primary and secondary amines of the amino acids to form phenylthiocarbamyl (PTC) derivatives.

-

Procedure: The dried hydrolysate is redissolved in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1) and reacted with PITC. The excess reagent is removed by vacuum.

c) Chromatographic Separation and Detection:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is employed to separate the PTC-amino acids.

-

Detection: The eluting PTC-amino acids are monitored by their UV absorbance, typically at 254 nm.

-

Quantification: The peak areas of the derivatized amino acids are compared to those of a standard mixture of known amino acids to determine their molar ratios.

d) Mass Spectrometry for Identification of Unusual Amino Acids:

-

Technique: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for identifying the non-proteinogenic and modified amino acids.

-

Procedure: The purified this compound (intact or hydrolyzed) is analyzed by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Data Analysis: The accurate mass measurements from HRMS provide the elemental composition. Fragmentation patterns from MS/MS experiments help to elucidate the structures of the individual unusual amino acid residues.

Visualizing the Mechanism: Signaling Pathways and Workflows

The biological activity of this compound stems from its ability to specifically interact with key proteins in pathogenic organisms. The following diagrams, generated using the DOT language, illustrate the experimental workflow for its analysis and its known signaling pathway interactions.

Caption: Experimental workflow for the analysis of this compound's amino acid composition.

Mechanism of Action: Targeting Bacterial and Parasitic Proteins

This compound exhibits a remarkable dual-targeting capability, inhibiting distinct proteins in Mycobacterium tuberculosis and Plasmodium falciparum.

1. Inhibition of ClpC1 in Mycobacterium tuberculosis

In M. tuberculosis, this compound targets the N-terminal domain of ClpC1, a crucial AAA+ protein that functions as an unfoldase associated with the ClpP1P2 protease. By binding to ClpC1, this compound is thought to induce uncontrolled proteolysis, leading to bacterial cell death.

Caption: this compound's mechanism of action against M. tuberculosis via ClpC1.

2. Inhibition of PfAp3Aase in Plasmodium falciparum

In the malaria parasite P. falciparum, this compound inhibits the enzyme diadenosine triphosphate hydrolase (PfAp3Aase). It binds to the dimeric form of the enzyme, preventing the substrate from accessing the active site and thereby disrupting its function, which is essential for the parasite's survival.

Caption: this compound's mechanism of action against P. falciparum via PfAp3Aase.

References

Cyclomarin A: A Technical Guide to its Biosynthesis and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the biosynthesis of Cyclomarin A, a potent cyclic heptapeptide of marine actinobacterial origin. It details the genetic architecture of its biosynthetic gene cluster, the enzymatic pathway of its formation, and the experimental methodologies used to elucidate these processes. This compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-malarial, and potent anti-mycobacterial properties, making it a compelling lead structure for drug development.[1][2]

The Cyclomarin (cym) Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis was identified through genome analysis of the marine bacterium Salinispora arenicola CNS-205.[3][4] The pathway is encoded within a 47 kb biosynthetic gene cluster (BGC), designated the cym cluster, which comprises 23 open reading frames (ORFs).[3][4] The central enzyme of the cluster is a massive 7-module Non-Ribosomal Peptide Synthetase (NRPS) encoded by the cymA gene.[3][4] This megasynthetase is responsible for the sequential assembly of the peptide backbone. Other key genes within the cluster encode enzymes for precursor modification, tailoring, and regulation.

Table 1: Key Genes and Functions in the Cyclomarin (cym) Cluster

| Gene | Proposed Function | Evidence / Notes |

| cymA | 7-module Non-Ribosomal Peptide Synthetase (NRPS) | Encodes the core megasynthetase that assembles the heptapeptide chain.[3][4] |

| cymD | Tryptophan N-prenyltransferase | Catalyzes the reverse prenylation of a tryptophan residue prior to its incorporation by CymA.[3][4][5][6] |

| cymV | Cytochrome P450 monooxygenase | Installs the epoxide group on the prenyl moiety of the tryptophan residue post-NRPS assembly.[3][4][5] |

The Biosynthetic Pathway of this compound

This compound is a non-ribosomal peptide (NRP), meaning it is not synthesized by the ribosome but rather by the large NRPS enzyme, CymA. This enzymatic assembly line allows for the incorporation of non-proteinogenic and modified amino acids, which are characteristic of the cyclomarin family.[3][7] The biosynthesis involves three main stages: precursor modification, NRPS-mediated assembly, and post-assembly tailoring.

Key Biosynthetic Steps:

-

Precursor Formation: The pathway utilizes both standard and non-standard amino acid precursors. A key nonproteinogenic residue, 2-amino-3,5-dimethylhex-4-enoic acid (ADH), is synthesized via a novel pathway involving the condensation of isobutyraldehyde and pyruvate, followed by S-adenosylmethionine (SAM)-dependent methylation.[4][5][7]

-

Tryptophan Modification: The tryptophan residue undergoes a crucial "reverse" prenylation on the indole nitrogen, a reaction catalyzed by the prenyltransferase CymD. This modification occurs before the amino acid is loaded onto the NRPS assembly line.[3][5]

-

NRPS Assembly: The 7-module NRPS, CymA, sequentially selects, activates, and condenses the seven amino acid building blocks to form a linear heptapeptide intermediate that remains tethered to the enzyme.[3][4]

-

Post-NRPS Tailoring & Cyclization: After the linear peptide is assembled, the cytochrome P450 enzyme, CymV, catalyzes the epoxidation of the prenyl group on the tryptophan residue.[3][5] Finally, a terminal thioesterase (TE) domain on CymA releases the peptide from the enzyme, concurrently catalyzing the macrocyclization to yield the final this compound product.

Caption: Overview of the this compound biosynthetic pathway.

Quantitative Data: Biological Activity

While detailed kinetic data for the biosynthetic enzymes are not extensively published, the biological activity of this compound and its analogs has been quantified against several targets. These values underscore the compound's therapeutic potential.

Table 2: In Vitro Biological Activities of Cyclomarins

| Compound | Target Organism / Cell Line | Activity Metric | Value | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | MIC₉₀ (nM) | 60 - 120 | [8] |

| This compound | Plasmodium falciparum W2 | IC₅₀ (nM) | 98 | [8] |

| This compound | Human Cancer Cell Lines (general) | IC₅₀ (µM) | 2.6 | [8] |

| Cyclomarin C | Mycobacterium tuberculosis | MIC (µM) | 0.1 | [9] |

| Cyclomarin C | Plasmodium falciparum (multidrug-resistant) | IC₅₀ (µM) | 0.25 | [9] |

| Cyclomarin D | HCT-116 Human Colon Cancer | IC₅₀ (µg/mL) | 2 | [3] |

Experimental Protocols & Methodologies

The elucidation of the cym gene cluster and its function relied on a combination of bioinformatics, genetic manipulation, and analytical chemistry.

Protocol 1: Gene Inactivation via PCR-Targeting

This protocol describes a general workflow for creating targeted gene knockouts in S. arenicola to functionally characterize biosynthetic genes, such as cymD and cymV.[3][4]

-

Objective: To disrupt a target gene within the cym cluster and observe the resulting change in the metabolite profile.

-

Methodology:

-

Construct Design: A disruption cassette is created using PCR. This cassette typically contains an antibiotic resistance gene (e.g., apramycin resistance) flanked by homologous regions (~40-60 bp) that match the sequences immediately upstream and downstream of the target gene.

-

Transformation: The linear PCR product (disruption cassette) is introduced into S. arenicola protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Homologous Recombination: Inside the host, the cellular machinery recognizes the homologous flanking regions and replaces the target gene with the disruption cassette via double-crossover homologous recombination.

-

Selection & Screening: Transformed cells are grown on media containing the selection antibiotic. Resistant colonies are selected and screened by PCR using primers specific to the target gene and the resistance cassette to confirm successful gene replacement.

-

Metabolite Analysis: The culture broth of the confirmed mutant strain is extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The resulting metabolite profile is compared to the wild-type strain to identify abolished or altered natural products. For example, a cymD knockout failed to produce cyclomarins but accumulated desprenylcyclomarin C, confirming CymD's role as a prenyltransferase.[5]

-

Caption: Workflow for gene function analysis via knockout.

Protocol 2: Stable Isotope Incorporation Studies

Feeding experiments with stable isotope-labeled precursors are used to trace the metabolic origins of the atoms within the final natural product.[3][4][7]

-

Objective: To identify the primary metabolic building blocks of this compound.

-

Methodology:

-

Precursor Selection: Choose isotopically labeled compounds suspected to be precursors. For this compound, these included [U-¹³C]glucose (a general carbon source), [methyl-¹³C]methionine (to trace methylations), and specific amino acids like [3'-¹³C]tryptophan.

-

Culture Feeding: The producing organism (Streptomyces sp. CNB-982 or S. arenicola) is grown in a suitable production medium. During the appropriate growth phase, the labeled precursor is added to the culture.

-

Incubation & Harvest: The culture is allowed to incubate for a period sufficient for the incorporation of the label into the secondary metabolite. The cells and supernatant are then harvested.

-

Extraction & Purification: this compound is extracted from the culture and purified, typically using chromatographic techniques (e.g., HPLC).

-

Structural Analysis: The purified, labeled this compound is analyzed by Mass Spectrometry (to observe the mass shift due to isotope incorporation) and Nuclear Magnetic Resonance (NMR) spectroscopy (to pinpoint the exact location of the ¹³C labels within the molecule).

-

Table 3: Summary of Stable Isotope Feeding Experiments

| Labeled Precursor Fed | Key Finding | Conclusion |

| [U-¹³C]Glucose | Widespread ¹³C enrichment observed throughout the peptide backbone. | Confirms the building blocks are derived from primary metabolism.[3] |

| [methyl-¹³C]Methionine | ¹³C label incorporated into the methyl group of the ADH residue. | Confirms SAM-dependent methylation in the ADH biosynthesis pathway.[4][7] |

| [3'-¹³C]Tryptophan | ¹³C label specifically incorporated at the expected position in the tryptophan residue of this compound. | Confirms tryptophan as the direct precursor for this part of the molecule.[3] |

Conclusion and Outlook

The biosynthesis of this compound is a complex process orchestrated by the cym gene cluster, featuring a central NRPS assembly line and a suite of enzymes for generating and modifying unusual amino acid precursors. The functional characterization of key enzymes like the prenyltransferase CymD has not only illuminated the biosynthetic logic but also opened avenues for bioengineering.[6] By inactivating specific genes and providing synthetic precursors, it is possible to generate novel derivatives of these marine natural products, paving the way for the development of new therapeutics with improved efficacy and pharmacological properties. The detailed understanding of this pathway provides a valuable toolkit for synthetic biology and drug discovery efforts targeting mycobacteria and other pathogens.

References

- 1. Cyclomarins | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 2. Total synthesis of cyclomarins A, C and D, marine cyclic peptides with interesting anti-tuberculosis and anti-malaria activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis and structures of cyclomarins and cyclomarazines, prenylated cyclic peptides of marine actinobacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of the cyclomarin/cyclomarazine prenyltransferase CymD directs the biosynthesis of unnatural cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Syntheses of Cyclomarin and Metamarin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity [mdpi.com]

The Core Mechanism of Cyclomarin A Action in Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomarin A, a cyclic antimicrobial peptide, exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism underpinning its action. This compound's primary cellular target is the N-terminal domain of the ClpC1 ATPase, a key component of the ClpC1/P1P2 protease complex essential for mycobacterial protein homeostasis. By binding to ClpC1, this compound acts as a molecular "glue," inducing the formation of hyperactive ClpC1 supercomplexes. This leads to dysregulated and uncontrolled degradation of a wide range of cellular proteins, ultimately resulting in cell death. This allosteric activation presents a novel mechanism of action, making ClpC1 a promising target for the development of new anti-tubercular therapeutics.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant M. tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds. This compound, a cyclic heptapeptide isolated from a marine actinomycete, has demonstrated significant promise due to its potent and selective activity against M. tb, including non-replicating persister cells.[1][2] This document details the molecular intricacies of this compound's interaction with its target and the subsequent downstream effects that lead to bacterial demise.

The Molecular Target: ClpC1 ATPase

The primary molecular target of this compound in M. tuberculosis has been unequivocally identified as the ClpC1 (Caseinolytic protease C1) protein, an AAA+ (ATPases Associated with diverse cellular Activities) chaperone.[3][4][5] ClpC1 is an essential protein for the viability of M. tb.[2][6] It functions as the regulatory and substrate-recognition subunit of the ClpC1/P1P2 protease complex, which is responsible for maintaining protein homeostasis through the degradation of misfolded or damaged proteins.[2][6]

Binding Site and Allosteric Regulation

This compound specifically binds to a hydrophobic groove on the N-terminal domain (NTD) of ClpC1.[2][7][8] This interaction is highly specific, and the corresponding binding pocket is not conserved in many other bacteria, which explains the narrow spectrum of this compound's activity.[7][8]

The binding of this compound to the ClpC1 NTD is allosteric, meaning it does not bind to the active ATPase site or compete with ATP.[9] Instead, this binding event induces a conformational change in the ClpC1 protein, leading to its activation.

Mechanism of Action: Dysregulation of Proteolysis

The binding of this compound to the ClpC1 NTD triggers a cascade of events that ultimately leads to uncontrolled protein degradation and bacterial cell death.

Formation of Hyperactive ClpC1 Supercomplexes

In its basal state, Mtb ClpC1 exists predominantly in an inactive, non-hexameric resting state, which has low ATPase activity.[5][10] The binding of this compound abrogates this resting state and promotes the formation of large, multi-hexameric ClpC1 supercomplexes.[5][10] These super-assemblies exhibit significantly enhanced ATPase activity.[10][11]

Uncontrolled Substrate Degradation

The activated ClpC1 supercomplexes, in conjunction with the ClpP1P2 peptidase, lead to the indiscriminate and accelerated degradation of a broad range of cellular proteins.[2][10] This includes proteins that are not the natural substrates of the Clp protease system. This uncontrolled proteolysis disrupts essential cellular processes, leading to a proteotoxic shock and ultimately, cell death.[2][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow used to elucidate this pathway.

Caption: Mechanism of action of this compound in M. tuberculosis.

Caption: Experimental workflow to elucidate this compound's mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound against M. tuberculosis and its interaction with ClpC1.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Compound | M. tb Strain | MIC (µM) | Bactericidal Concentration (µM) | Reference |

| This compound | Replicating | 0.1 | 0.3 | [1][9] |

| This compound | Hypoxic non-replicating | - | 2.5 (90% kill in 5 days) | [1][9] |

| This compound derivative (aminoalcohol) | Replicating | - | - | [9] |

| This compound | Multidrug-resistant isolates | Active | - | [9] |

Table 2: Binding Affinity of this compound and its Derivatives for ClpC1

| Ligand | Protein | Method | Kd (nM) | Stoichiometry (n) | Reference |

| This compound aminoalcohol derivative | Recombinant ClpC1 | ITC | 16 | 1:1 | [9] |

| This compound | Full-length ClpC1 | Not Specified | 3.1 | - | [7] |

| This compound | ClpC1-NTD | Not Specified | Binds with nM affinity | - | [1] |

Table 3: Effect of this compound on ClpC1 Activities

| Activity | Condition | Effect | Fold Change | Reference |

| ATPase Activity | In the presence of this compound | Stimulation | - | [10] |

| FITC-casein Degradation | In the presence of this compound | Stimulation | 4-fold increase | [4] |

| FITC-casein Binding | In the presence of this compound | Enhanced binding | Kd of 1 µM | [4] |

Detailed Methodologies for Key Experiments

Affinity Chromatography for Target Identification

This method is used to identify the cellular target of this compound.

-

Preparation of Affinity Matrix: A derivative of this compound (e.g., the aminoalcohol derivative) is immobilized on NHS-sepharose beads.[9]

-

Cell Lysate Preparation: Mycobacterium bovis BCG is cultured, harvested, and lysed to obtain a whole-cell protein lysate.[9]

-

Binding and Competition: The cell lysate is incubated with the this compound-coupled beads. For competition experiments, the lysate is pre-incubated with free this compound or other control compounds before adding to the beads.[9]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. Bound proteins are then eluted.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and the specific protein band that is competed off by free this compound is excised, trypsin-digested, and identified by mass spectrometry.[9]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to quantify the binding affinity, stoichiometry, and thermodynamics of the this compound-ClpC1 interaction.

-

Sample Preparation: Purified recombinant ClpC1 is placed in the sample cell of the calorimeter, and a solution of this compound (or its soluble derivative) is loaded into the injection syringe. Both solutions are in the same buffer (e.g., 20 mM Tris-HCl pH 7.8, 100 mM NaCl, 0.5 mM TCEP).[9]

-

Titration: A series of small, precise injections of the this compound solution are made into the ClpC1 solution at a constant temperature (e.g., 30°C).[9]

-

Data Acquisition: The heat released or absorbed during each injection is measured.

-

Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of ClpC1.

-

Reaction Mixture: Purified ClpC1 is incubated in a reaction buffer containing ATP and other necessary components.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. To test the effect of this compound, it is pre-incubated with ClpC1 before the addition of ATP.

-

Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) or ADP released over time. This can be done using a colorimetric assay (e.g., Malachite green assay) or an enzyme-coupled spectrophotometric assay that links ADP production to the oxidation of NADH.[11]

-

Data Analysis: The ATPase activity is calculated and compared between conditions with and without this compound.[10]

In Vitro Protein Degradation Assay

This assay assesses the impact of this compound on the proteolytic activity of the ClpC1/P1P2 complex.

-

Reaction Components: The assay mixture contains purified ClpC1, ClpP1P2, a fluorescently labeled substrate (e.g., FITC-casein), and ATP in a suitable reaction buffer.[4][6]

-

Assay Initiation and Monitoring: The degradation reaction is initiated by the addition of ATP. The increase in fluorescence, resulting from the degradation of the quenched fluorescent substrate, is monitored over time using a fluorometer.[4][6]

-

Testing the Effect of this compound: To determine the effect of this compound, it is included in the reaction mixture, and the degradation rate is compared to that of a control reaction without the compound.[4][11]

Generation and Analysis of Resistant Mutants

This genetic approach confirms the cellular target of this compound.

-

Mutant Selection: M. bovis BCG or M. smegmatis are plated on solid media containing concentrations of this compound above its MIC.[2] Spontaneous resistant colonies that arise are selected.

-

Gene Sequencing: The clpC1 gene from the resistant mutants is amplified by PCR and sequenced to identify mutations.[2]

-

Validation of Resistance: The identified mutations are engineered into a wild-type clpC1 gene on an expression vector. This vector is then introduced into a wild-type strain. Overexpression of the mutant ClpC1 should confer resistance to this compound, confirming that the mutation in ClpC1 is responsible for the resistance phenotype.[2]

Conclusion

The mechanism of action of this compound against Mycobacterium tuberculosis is a compelling example of targeted allosteric activation of a key enzymatic complex. By binding to the N-terminal domain of the essential ClpC1 ATPase, this compound induces the formation of hyperactive proteolytic machinery, leading to uncontrolled protein degradation and bacterial cell death. This unique mechanism bypasses conventional resistance pathways and highlights the ClpC1/P1P2 protease complex as a vulnerable and highly attractive target for the development of next-generation antitubercular drugs. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future drug discovery and development efforts in the fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis of Mycobacterial Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. The natural product cyclomarin kills Mycobacterium tuberculosis by targeting the ClpC1 subunit of the caseinolytic protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycobacterium tuberculosis ClpP1 and ClpP2 Function Together in Protein Degradation and Are Required for Viability in vitro and During Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Cyclomarin A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclomarin A, a cyclic heptapeptide of marine origin, has demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies. First isolated from a marine bacterium (Streptomyces sp.), this complex molecule has attracted attention for its potent biological activities.[1][2] While its anti-mycobacterial and anti-malarial mechanisms of action have been elucidated, the precise molecular pathways underlying its anti-inflammatory effects remain less defined. This technical guide provides a comprehensive overview of the currently available data on the anti-inflammatory properties of this compound, including details of key experiments, and proposes a potential mechanism of action based on initial findings.

In Vivo Anti-inflammatory Activity

This compound has shown significant topical anti-inflammatory effects in a well-established animal model.[1]

Phorbol Ester-Induced Mouse Ear Edema Assay

The primary in vivo evidence for this compound's anti-inflammatory activity comes from the phorbol ester-induced mouse ear edema model.[1] This assay is a standard method for evaluating the efficacy of topically applied anti-inflammatory agents. In the initial discovery, this compound was highlighted as one of the most potent anti-inflammatory agents encountered by the researchers.[1]

Quantitative Data

While the original study reported "significant" activity, specific quantitative data such as the ED₅₀ (the dose required to achieve 50% of the maximum effect) for this compound in this assay are not publicly available in the reviewed literature.

| In Vivo Assay | Compound | Result | Reference |

| Phorbol Ester-Induced Mouse Ear Edema | This compound | Significant topical anti-inflammatory activity | Renner et al., 1999 |

Experimental Protocol: Phorbol Ester-Induced Mouse Ear Edema

The following is a generalized protocol typical for this type of assay, as the specific details from the original study on this compound are not available.

-

Animal Model: Male Swiss mice are commonly used.

-

Induction of Inflammation: A solution of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or phorbol 12-myristate 13-acetate (PMA), in a vehicle like acetone is topically applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.

-

Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the phorbol ester-treated ear, typically at various concentrations to determine a dose-response relationship. A control group receives the vehicle without this compound.

-

Assessment of Edema: After a specified period (usually 4-6 hours), the mice are euthanized. A standard-sized biopsy is taken from both the treated and control ears using a dermal punch. The weight of each biopsy is measured, and the difference in weight between the treated and control ear biopsies is calculated as an index of edema.

-

Data Analysis: The percentage inhibition of edema by this compound is calculated relative to the edema observed in the group treated with the phorbol ester alone.

References

The Bioactivity of Cyclomarin A: A Technical Guide for Drug Discovery

An Initial Literature Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclomarin A, a cyclic heptapeptide originally isolated from a marine Streptomyces species, has emerged as a natural product of significant interest in the field of drug discovery. Its diverse and potent bioactivities, ranging from antimicrobial to anti-inflammatory and anticancer effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive review of the current literature on the bioactivity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

This compound exhibits potent and selective antimicrobial activity, most notably against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.

Antitubercular Activity

This compound is a bactericidal agent effective against both replicating and non-replicating (dormant) Mycobacterium tuberculosis, including multidrug-resistant strains[1]. This broad efficacy makes it a particularly promising candidate for tuberculosis drug development.

Mechanism of Action: The primary molecular target of this compound in M. tuberculosis is the ClpC1 subunit of the caseinolytic protease (Clp) complex[1][2][3]. ClpC1 is an AAA+ (ATPases Associated with diverse cellular Activities) chaperone that recognizes, unfolds, and delivers substrate proteins to the ClpP1P2 proteolytic core for degradation. This process is crucial for protein homeostasis and the removal of damaged or misfolded proteins, making it essential for mycobacterial viability.

This compound binds to the N-terminal domain of ClpC1, leading to its overactivation and subsequent dysregulation of the entire Clp protease machinery[1][4][5]. This uncontrolled proteolysis results in the degradation of essential cellular proteins, ultimately leading to bacterial cell death[1][6]. The interaction of this compound with ClpC1 enhances its ATPase activity and alters its substrate specificity[7].

Quantitative Data: Antitubercular Activity

| Organism | Strain | Activity Metric | Value | Reference |

| Mycobacterium tuberculosis | H37Rv | MIC | 0.1 µM | [8] |

| Mycobacterium tuberculosis | (in macrophages) | Cidal Concentration | 2.5 µM | [2] |

| Mycobacterium smegmatis | mc²155 | MIC₅₀ | 0.6 µM | [2] |

| Mycobacterium bovis | BCG | - | - | [1] |

Antimalarial Activity

This compound is a potent inhibitor of the growth of Plasmodium falciparum, the deadliest species of malaria parasite[9][10][11]. A key advantage of this compound is its selectivity for the parasite's molecular target over its human homologue.

Mechanism of Action: In contrast to its antitubercular activity, the antimalarial action of this compound involves a different molecular target: the diadenosine triphosphate hydrolase (PfAp3Aase)[9][10][12]. This enzyme is involved in the hydrolysis of diadenosine polyphosphates, which are important signaling molecules in various cellular processes. This compound specifically inhibits PfAp3Aase, leading to disruption of essential parasitic pathways and ultimately inhibiting parasite growth[4][9]. It is noteworthy that this compound does not significantly inhibit the closest human homolog, hFHIT, highlighting its potential for selective toxicity against the parasite[9][12].

Quantitative Data: Antimalarial Activity

| Organism | Strain | Activity Metric | Value | Reference |

| Plasmodium falciparum | - | IC₅₀ | 0.004 µM | [12] |

| Human (hFHIT) | - | IC₅₀ | > 10 µM | [12] |

Anti-inflammatory Activity

Initial studies on this compound reported significant in vivo and in vitro anti-inflammatory properties[13][14].

Mechanism of Action: The precise molecular mechanism underlying the anti-inflammatory effects of this compound is not as well-elucidated as its antimicrobial activities. However, it has been shown to be a potent topical anti-inflammatory agent in phorbol ester-induced inflammation models[14]. Phorbol esters are known activators of protein kinase C (PKC), a key enzyme in inflammatory signaling pathways. It is plausible that this compound interferes with one or more components of the PKC-mediated inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity

| Assay | Model | Activity Metric | Value | Reference |

| Topical Anti-inflammatory | Phorbol ester-induced mouse ear edema | - | Significant activity | [14] |

Anticancer Activity

This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines[11].

Mechanism of Action: The mechanism of action for the anticancer activity of this compound is not yet fully understood. The observed cytotoxicity suggests that it may interfere with essential cellular processes in cancer cells, potentially through novel targets or pathways.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

| HCT-116 | Colon Carcinoma | IC₅₀ | ~2.5 µM | [11] |

| Various Cancer Cell Lines | - | IC₅₀ | > 50 µM | [13] |

Experimental Protocols

ClpC1 Binding and ATPase Activity Assay

Objective: To determine the binding affinity of this compound to ClpC1 and its effect on ATPase activity.

Methodology:

-

Protein Expression and Purification: The N-terminal domain (NTD) of M. tuberculosis ClpC1 is cloned and expressed in E. coli. The protein is purified using affinity and size-exclusion chromatography.

-

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity of this compound to the ClpC1-NTD. A solution of this compound is titrated into a solution containing the purified ClpC1-NTD, and the heat changes associated with binding are measured to determine the dissociation constant (Kd).

-

ATPase Activity Assay: The effect of this compound on the ATPase activity of full-length ClpC1 is measured using a coupled enzyme assay. The assay mixture contains ClpC1, ATP, and a regeneration system (pyruvate kinase and lactate dehydrogenase) with NADH. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm.

PfAp3Aase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against P. falciparum diadenosine triphosphate hydrolase.

Methodology:

-

Enzyme Expression and Purification: Recombinant PfAp3Aase is expressed in a suitable expression system (e.g., E. coli) and purified.

-

Enzymatic Assay: The enzymatic activity of PfAp3Aase is measured by quantifying the amount of product (e.g., ADP or AMP) formed from the substrate (diadenosine triphosphate). This can be done using various methods, such as HPLC or a coupled enzymatic assay that links product formation to a detectable signal (e.g., fluorescence or absorbance change).

-

Inhibition Studies: The assay is performed in the presence of varying concentrations of this compound to determine its IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

Antitubercular Mechanism of Action

Caption: this compound's antitubercular mechanism of action.

Antimalarial Mechanism of Action

Caption: this compound's antimalarial mechanism of action.

General Experimental Workflow for Bioactivity Screening

Caption: A general workflow for the bioactivity screening of this compound.

Conclusion

This compound stands out as a natural product with remarkable therapeutic potential, demonstrated by its potent and distinct mechanisms of action against major global health threats like tuberculosis and malaria. Its anti-inflammatory and anticancer activities, although less characterized, further broaden its scope for drug development. The detailed understanding of its molecular targets, ClpC1 in M. tuberculosis and PfAp3Aase in P. falciparum, provides a solid foundation for structure-activity relationship studies and the design of more potent and selective analogs. The experimental protocols and data summarized in this guide offer a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of this compound and related compounds. Future research should focus on elucidating the detailed mechanisms of its anti-inflammatory and anticancer effects and on optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional attributes of malaria parasite diadenosine tetraphosphate hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial peptide CyclomarinA creates toxicity by deregulating the Mycobacterium tuberculosis ClpC1–ClpP1P2 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic responses in blood-stage malaria parasites associated with increased and decreased sensitivity to PfATP4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of Cyclomarin A: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies pivotal to the structure elucidation of Cyclomarin A, a cyclic heptapeptide of marine origin with significant antitubercular and antimalarial activities. The intricate structure of this compound, which includes several unusual amino acid residues, necessitated a multifaceted analytical approach, heavily relying on nuclear magnetic resonance (NMR) and mass spectrometry (MS). This document collates the key spectroscopic data, details the experimental protocols, and visualizes the logical workflow of the structure determination process.

Spectroscopic Data Presentation

The structural determination of this compound was achieved through a combination of one- and two-dimensional NMR experiments, complemented by high-resolution mass spectrometry. The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Ala | |

| NH | 7.93 |

| α-H | 4.60 |

| β-H₃ | 1.33 |

| Val | |

| NH | 8.01 |

| α-H | 4.17 |

| β-H | 2.15 |

| γ-H₃ | 1.00 |

| γ'-H₃ | 0.96 |

| N-Me-Leu | |

| N-CH₃ | 2.85 |

| α-H | 5.10 |

| β-H₂ | 1.70, 1.55 |

| γ-H | 1.65 |

| δ-H₃ | 0.92 |

| δ'-H₃ | 0.88 |

| β-MeO-Phe | |

| NH | 8.25 |

| α-H | 4.85 |

| β-H | 4.45 |

| O-CH₃ | 3.20 |

| Phe-H | 7.20-7.40 |

| N-Me-δ-OH-Leu | |

| N-CH₃ | 2.95 |

| α-H | 4.90 |

| β-H₂ | 1.80, 1.60 |

| γ-H₂ | 1.40, 1.25 |

| δ-H | 3.60 |

| Amp | |

| NH | 7.55 |

| α-H | 4.30 |

| β-H | 5.25 |

| γ-H | 2.10 |

| δ-H₃ | 1.05 |

| ε-H₃ | 1.75 |

| (epoxy)Trp | |

| NH | 8.50 |

| α-H | 5.05 |

| β-H | 3.80 |

| Trp-indole | 7.00-7.80 |

| N-C(CH₃)₂ | 1.50, 1.45 |

| CH-O | 3.10 |

| CH₂-O | 2.80, 2.75 |

Note: The assignments are based on published data and interpretation of 2D NMR correlations. Chemical shifts can vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Ala | |

| C=O | 173.5 |

| α-C | 49.0 |

| β-C | 18.5 |

| Val | |

| C=O | 172.0 |

| α-C | 59.5 |

| β-C | 30.5 |

| γ-C | 19.5 |

| γ'-C | 19.0 |

| N-Me-Leu | |

| C=O | 171.0 |

| N-CH₃ | 32.0 |

| α-C | 58.0 |

| β-C | 40.0 |

| γ-C | 25.0 |

| δ-C | 23.0 |

| δ'-C | 22.0 |

| β-MeO-Phe | |

| C=O | 170.5 |

| α-C | 55.0 |

| β-C | 84.0 |

| O-CH₃ | 56.5 |

| Phe-C | 127.0-138.0 |

| N-Me-δ-OH-Leu | |

| C=O | 171.5 |

| N-CH₃ | 32.5 |

| α-C | 57.5 |

| β-C | 38.0 |

| γ-C | 28.0 |

| δ-C | 68.0 |

| Amp | |

| C=O | 174.0 |

| α-C | 52.0 |

| β-C | 135.0 |

| γ-C | 125.0 |

| δ-C | 17.0 |

| ε-C | 25.5 |

| (epoxy)Trp | |

| C=O | 172.5 |

| α-C | 54.0 |

| β-C | 70.0 |

| Trp-indole | 110.0-136.0 |

| N-C | 60.0 |

| C(CH₃)₂ | 25.0, 24.0 |

| C-O (epoxide) | 58.0 |

| CH₂-O (epoxide) | 45.0 |

Note: Amp refers to the 2-amino-5-methyl-hex-4-enoic acid residue. The assignments are based on published data and interpretation of 2D NMR correlations.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Note |

| HR-FAB-MS | 1044.6255 [M+H]⁺ | C₅₆H₈₂N₈O₁₁ | Determined the elemental composition. |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the structure elucidation of this compound, based on the original and subsequent research.

2.1. Isolation and Purification

The producing organism, a marine-derived Streptomyces sp. (strain CNB-982), was cultured in a saline liquid medium. The culture broth was extracted with an organic solvent, typically ethyl acetate. The crude extract was then subjected to a series of chromatographic separations to yield pure this compound. A common purification workflow involves:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and methanol) to achieve initial fractionation based on polarity.

-

Size-Exclusion Chromatography: The partially purified extract is passed through a Sephadex LH-20 column to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a gradient elution system, typically with a water/acetonitrile or water/methanol mobile phase.

2.2. Mass Spectrometry

High-resolution mass spectrometry was crucial for determining the elemental composition of this compound.

-

Technique: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).

-

Matrix: A suitable matrix, such as m-nitrobenzyl alcohol, was used to facilitate ionization.

-

Analysis: The accurate mass measurement of the protonated molecule [M+H]⁺ allowed for the unambiguous determination of the molecular formula as C₅₆H₈₂N₈O₁₁.

2.3. NMR Spectroscopy

A suite of 1D and 2D NMR experiments were conducted to elucidate the planar structure and stereochemistry of this compound.

-

Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) were used to acquire the spectra.

-

1D NMR:

-

¹H NMR: Provided information on the number and types of protons, their chemical environments, and scalar couplings.

-

¹³C NMR: Revealed the number of carbon atoms and their hybridization states.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identified proton-proton spin-spin coupling networks within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Extended the correlation to all protons within a spin system, aiding in the identification of amino acid types.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was essential for sequencing the amino acid residues and identifying quaternary carbons.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proton-proton proximities, which was critical for determining the stereochemistry and the three-dimensional conformation of the cyclic peptide.

-

Visualization of the Structure Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process for this compound.

Signaling Pathway Interactions

This compound exerts its potent antitubercular activity by targeting the ClpC1 ATPase, a key component of the caseinolytic protease (Clp) system in Mycobacterium tuberculosis. The binding of this compound to the N-terminal domain of ClpC1 leads to a dysregulation of the ClpP1P2 protease, resulting in uncontrolled proteolysis and ultimately, bacterial cell death.

This guide provides a foundational understanding of the spectroscopic data and analytical strategies that were instrumental in deciphering the complex chemical structure of this compound. The detailed data and workflows presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are engaged in the study and application of complex bioactive molecules.

Methodological & Application

Application Note: A Detailed Protocol for the Total Synthesis of Cyclomarin A

Audience: Researchers, scientists, and drug development professionals.

Introduction: